4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride
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Overview
Description
4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of benzonitrile, featuring an azetidine ring attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with azetidine. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Dimethylaminopropoxy)benzonitrile hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
- 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
Uniqueness
4-(Azetidin-3-ylmethyl)benzonitrile hydrochloride is unique due to its specific structural features, such as the presence of both an azetidine ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1203683-27-5 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-6-10-3-1-9(2-4-10)5-11-7-13-8-11;/h1-4,11,13H,5,7-8H2;1H |
InChI Key |
XBLNRKLOOBYUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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